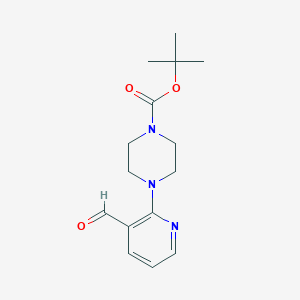

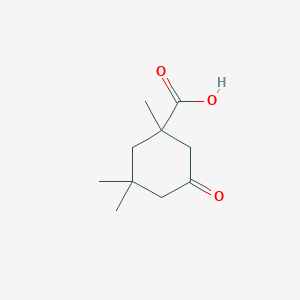

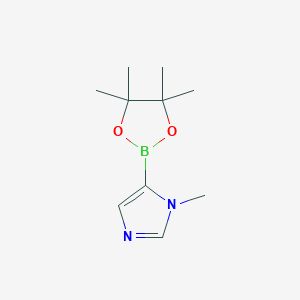

![molecular formula C7H6FN3 B1326530 6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 920036-28-8](/img/structure/B1326530.png)

6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶

描述

The compound "6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the pyrazolopyridine family. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in these molecules often enhances their pharmacokinetic properties and can influence their binding affinity to biological targets .

Synthesis Analysis

The synthesis of fluorinated pyrazolopyridines can be achieved through various methods. One approach involves the condensation reactions of fluorine-containing 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones, which has been confirmed by spectral studies . Another method reported is the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which offers rapid production and excellent yields . Additionally, the synthesis of related compounds, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, has been achieved by cyclization reactions from dichloro-substituted nicotinonitriles .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been studied using various techniques, including X-ray diffraction. For instance, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound was detailed through this method, revealing the existence of the compound as the 3-hydroxy tautomer . Furthermore, the solid-state structure of a difluorophenyl substituted pyrazolopyridine bound to CDK2 has been elucidated, showing the inhibitor's residence at the ATP purine binding site and its important hydrogen bonds with the protein backbone .

Chemical Reactions Analysis

Pyrazolopyridines can participate in various chemical reactions due to their reactive sites. For example, the synthesis of novel pyrazolopyridine derivatives has been achieved through oxidation reactions of tosylhydrazones, leading to tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition . The fluorine atoms present in these molecules can also influence their reactivity, making them suitable for further functionalization and the creation of more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridines are influenced by their molecular structure and the presence of substituents such as fluorine atoms. These compounds exhibit a range of properties, including high-spin states in their iron complex salts, as demonstrated by crystallographic characterization. Some of these complexes also exhibit partial spin-state transitions upon cooling . The fluorine atoms contribute to the stability and reactivity of these compounds, as seen in the synthesis of fluorinated nucleosides, which are considered mimetics of the putative transition state involved in adenosine deaminase activity .

科学研究应用

合成与生物医学应用

6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶类化合物已被合成并研究其潜在的生物医学应用。 这些化合物因其与腺嘌呤和鸟嘌呤等嘌呤碱基的结构相似性而引起关注,嘌呤碱基是 DNA 和 RNA 的基本组成部分 。在 N1、C3、C4、C5 和 C6 位置的多样取代模式允许各种生物活性,使其在药物设计和发现中具有价值。

抗菌剂

一些 6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶衍生物已被评估其抗菌性能。 研究发现,该类中某些化合物表现出良好的抗菌活性,使其成为开发新型抗生素的候选药物 .

合成方法

合成 6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶衍生物的方法对于其在科学研究中的应用至关重要。各种合成策略和方法已被系统化,突出了其优缺点。 这种知识对于希望在其工作中使用这些化合物的化学家来说是必不可少的 .

光物理性质

6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶衍生物的光物理性质引起了极大的兴趣。已经对从这些化合物衍生的新型合成子进行了研究,导致了三环、四环和五环 N-杂环的合成。 这些化合物的光物理性质使其在开发用于光电应用的材料方面非常有用 .

化学多样性和药物设计

6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶衍生物的化学多样性非常广泛,已有超过 300,000 种结构被描述。这种多样性被利用在药物设计中,其中关键位置的不同取代基可以导致广泛的生物活性。 这些化合物模拟嘌呤碱基的能力使其能够与各种生物靶标相互作用,这有利于创建新型治疗剂 .

结构分析和互变异构

6-氟-3-甲基-1H-吡唑并[3,4-b]吡啶的结构分析表明存在两种可能的互变异构体形式:1H-和 2H-异构体。 了解互变异构平衡以及影响它的因素对于这些化合物在科学研究中的应用很重要,因为它会影响它们的反应性和与生物分子的相互作用 .

作用机制

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit inhibitory activity against various targets .

Biochemical Pathways

Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

属性

IUPAC Name |

6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSSCSXSQEXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648802 | |

| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920036-28-8 | |

| Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

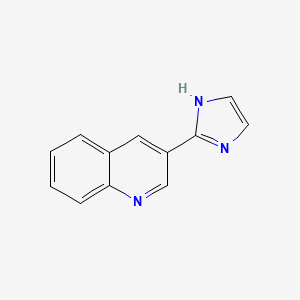

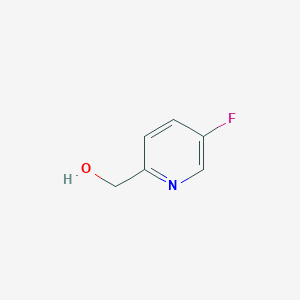

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

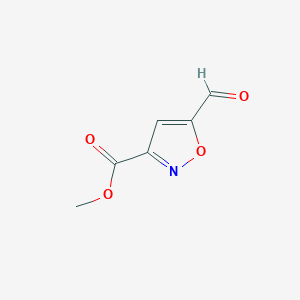

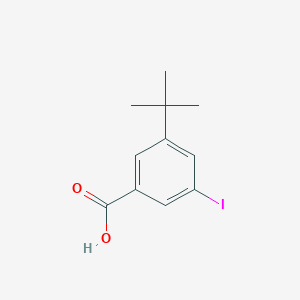

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

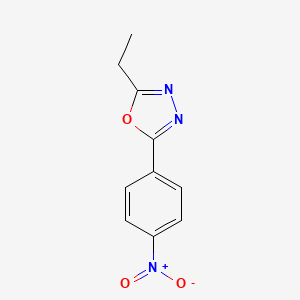

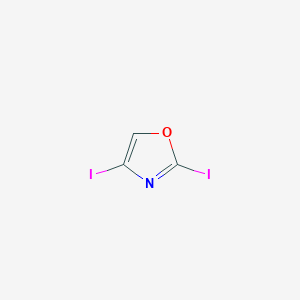

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)